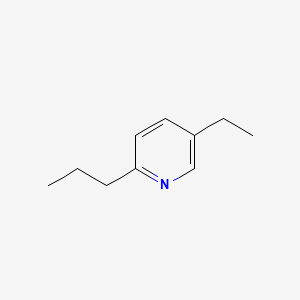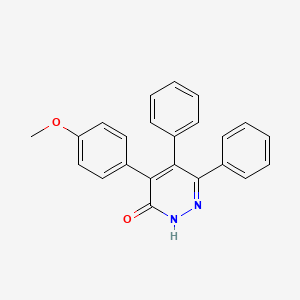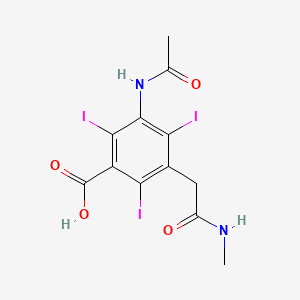
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C12H24N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and isopropylcarbamate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines or other reduced forms.
Substitution: Substitution reactions may involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate: Known for its muscle relaxant properties.
Carisoprodol: A muscle relaxant that shares structural similarities with 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual carbamate structure allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications.
Eigenschaften
CAS-Nummer |
25384-70-7 |
|---|---|
Molekularformel |
C11H22N2O4 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-5-11(4,6-16-9(12)14)7-17-10(15)13-8(2)3/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
FBRXLSJWUNGLDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COC(=O)N)COC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
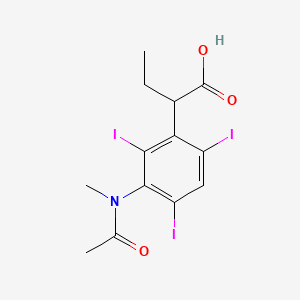
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
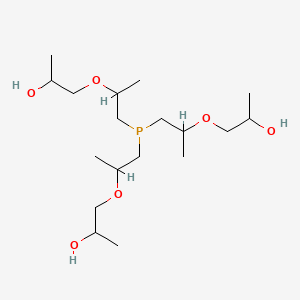


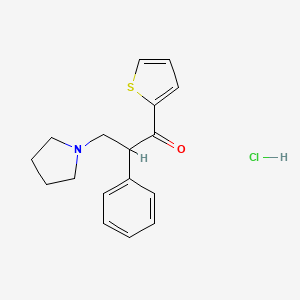
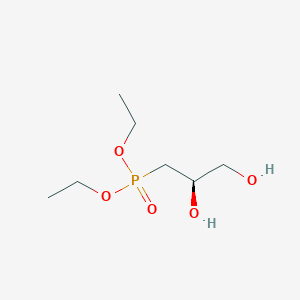
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
